2-Hexadecenal

Description

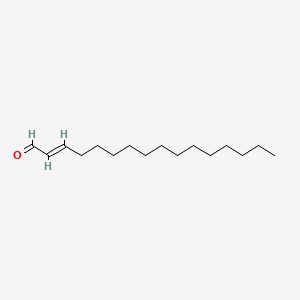

Structure

3D Structure

Properties

IUPAC Name |

(E)-hexadec-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-16H,2-13H2,1H3/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJFYXOVGVXZKT-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015907 | |

| Record name | (E)-Hexadec-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3163-37-9, 27104-14-9, 22644-96-8 | |

| Record name | 2-Hexadecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003163379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Hexadec-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEXADECENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z79H35Z0RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Hexadecenal

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexadecenal is a long-chain α,β-unsaturated aldehyde that holds significant interest in the fields of cell biology, lipid biochemistry, and toxicology. As the aldehyde product generated from the irreversible degradation of the critical signaling lipid sphingosine-1-phosphate (S1P) by the enzyme S1P lyase, it is positioned at a key metabolic nexus.[1][2][3][4] The inherent reactivity of its α,β-unsaturated aldehyde functional group allows it to interact with and modify biological macromolecules, including proteins and DNA, leading to profound cellular effects such as cytoskeletal reorganization and apoptosis.[2][4][5][6] A thorough understanding of the physicochemical properties of this compound is therefore fundamental for any researcher aiming to investigate its biological functions, develop accurate analytical methods, or formulate delivery systems for in vitro and in vivo studies. This guide provides an in-depth analysis of these properties, grounded in experimental data and established chemical principles, to serve as an essential resource for the scientific community.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation upon which all other physicochemical data is built.

Nomenclature and Identifiers

-

Systematic IUPAC Name: The most common isomer is (2E)-hexadec-2-enal. The (E) designation specifies the trans configuration of the double bond. The (Z) or cis isomer also exists.[7][8][9]

-

Common Synonyms: trans-2-Hexadecenal, FAL 16:1 (Fatty Aldehyde 16 carbons, 1 double bond).[2][9][10]

-

CAS Number: 22644-96-8 for the (E)-isomer; 3163-37-9 is also used, sometimes for the mixture or unspecified isomer.[1][2][11][12]

Molecular Formula and Weight

Structural Features

This compound is characterized by three key structural components: a long C13 alkyl chain that imparts significant hydrophobicity, a reactive aldehyde functional group, and a carbon-carbon double bond conjugated with the carbonyl group (an α,β-unsaturated system). This conjugation is critical to its chemical reactivity and its spectroscopic properties.

Caption: Molecular structure of (E)-2-Hexadecenal.

Core Physicochemical Properties

The physical properties of this compound dictate its behavior in various media, from biological membranes to laboratory solvents, and are crucial for designing experiments and formulations.

| Property | Value | Source(s) |

| Molecular Weight | 238.41 g/mol | [1][9][12] |

| Physical State | White crystalline solid at room temperature | [2] |

| Melting Point | 27 - 29 °C | [11][14] |

| Boiling Point | ~332.6 °C (Predicted) | [10][11] |

| Density | ~0.840 g/cm³ (Predicted) | [11] |

| Flash Point | ~166.4 °C (Estimated) | [10] |

| Water Solubility | 0.07787 mg/L at 25 °C (Estimated); Practically insoluble | [1][10][15] |

| logP (o/w) | 6.9 (Calculated) | [1][9] |

| UV λmax | 220 nm | [2] |

Physical State and Thermal Properties

With a melting point of 27-29 °C, (E)-2-Hexadecenal exists as a waxy or crystalline solid at standard ambient temperatures (20-25 °C).[2][11][14] This is a critical handling consideration, as it may require gentle warming to be manipulated as a liquid. Its high boiling point is consistent with its long alkyl chain, which results in strong van der Waals forces between molecules.

Solubility Profile

The solubility of this compound is dominated by its 16-carbon structure, making it a highly lipophilic molecule.

-

Aqueous Solubility: It is practically insoluble in water.[1][15] The single polar aldehyde group is insufficient to overcome the hydrophobicity of the long alkyl chain. For biological experiments, it is typically prepared in a vehicle containing a carrier like fatty-acid-free bovine serum albumin (BSA) or dissolved in an organic solvent like chloroform/methanol before being dried into a film and reconstituted in an aqueous buffer.[4]

-

Organic Solubility: this compound exhibits high solubility in a wide range of organic solvents. Its solubility is excellent in non-polar solvents like hexane and chloroform, and in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). It is also readily soluble in alcohols like ethanol.[1][2]

Table of Solubility in Common Organic Solvents:

| Solvent | Solubility | Source(s) |

| Ethanol | ~30 mg/mL | [2] |

| Methanol | ~90.77 g/L | [1] |

| DMF | ~30 mg/mL | [2] |

| DMSO | ~10 mg/mL | [2] |

| Chloroform | ~1208 g/L | [1] |

| Dichloromethane | ~1285 g/L | [1] |

| Hexane | ~267 g/L | [1] |

Spectroscopic and Chromatographic Profile

Analytical characterization is essential for identifying and quantifying this compound in complex samples.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated system formed by the C=C double bond and the C=O carbonyl group acts as a chromophore. (E)-2-Hexadecenal exhibits a maximum absorbance (λmax) at approximately 220 nm, which is characteristic of α,β-unsaturated aldehydes and useful for detection via UV-based methods like HPLC.[2]

Gas Chromatography (GC)

Due to its volatility at elevated temperatures, this compound is amenable to analysis by Gas Chromatography. Its retention behavior is well-documented, with Kovats retention indices (RI) available for various standard non-polar columns, which are invaluable for method development and compound identification in complex mixtures like natural extracts or pheromone blends.[7][9][16][17]

Mass Spectrometry (MS)

The analysis of long-chain fatty aldehydes by mass spectrometry, particularly with electrospray ionization (ESI) common in LC-MS, presents a significant challenge. The native molecule lacks a readily ionizable functional group, resulting in poor sensitivity.[18][19]

Expert Insight: To overcome this, chemical derivatization is a mandatory pre-analytical step for achieving robust and sensitive quantification in biological matrices. Reagents that react with the aldehyde group to introduce a permanently charged or easily ionizable moiety are employed. Common strategies include derivatization with hydrazines like 2,4-dinitrophenylhydrazine (DNPH) or, for enhanced fluorescence and MS sensitivity, 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH).[18][19] This approach is critical for accurate quantification in metabolic studies.

Chemical Reactivity and Stability

The reactivity of this compound is central to its biological effects and must be considered during handling and analysis.

Key Chemical Reactions

The α,β-unsaturated aldehyde is a versatile functional group capable of undergoing several important reactions:

-

Oxidation: It can be readily oxidized by fatty aldehyde dehydrogenases (FALDH) in vivo to its corresponding carboxylic acid, (2E)-hexadecenoic acid.[2][18]

-

Reduction: The aldehyde can be reduced to the primary alcohol, (2E)-hexadecen-1-ol.[20]

-

Schiff Base Formation: The carbonyl group reacts with primary amines (e.g., lysine residues in proteins) to form Schiff bases.[3]

-

Michael Addition: The electrophilic β-carbon is susceptible to nucleophilic attack from thiols (e.g., cysteine residues in proteins or glutathione), forming covalent adducts.

-

DNA Adduction: It has been shown to react with deoxyguanosine and form DNA adducts, highlighting its potential genotoxicity.[2][6]

Caption: Key reactivity pathways of this compound.

Storage and Stability

This compound is a reactive molecule susceptible to oxidation and polymerization. For long-term preservation of its integrity, it should be stored at -20°C or lower.[2] It is often supplied and should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent air oxidation.[11] Solutions should be prepared fresh whenever possible.

Experimental Protocols for Characterization

The following protocols provide robust, self-validating frameworks for determining key physicochemical properties.

Protocol: Determination of Solubility via Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound.

Principle: An excess of the solid compound is agitated in a solvent for a sufficient time to reach equilibrium. The saturated supernatant is then carefully separated and the concentration of the dissolved solute is quantified using a validated analytical method like HPLC-UV.

Methodology:

-

Preparation: Add an excess amount of crystalline this compound (e.g., 10 mg) to a glass vial containing a known volume of the solvent of interest (e.g., 1 mL). The presence of undissolved solid at the end of the experiment is essential to confirm saturation.

-

Equilibration: Seal the vials securely and place them in a thermostatically controlled shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for at least 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for 1-2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, centrifuge the sample (e.g., 10,000 x g for 10 minutes) or filter it through a 0.22 µm syringe filter compatible with the solvent.

-

Quantification: Prepare a series of dilutions of the sample in a suitable mobile phase. Quantify the concentration of this compound against a standard curve using a validated HPLC-UV method (Detector set to 220 nm).

Caption: Experimental workflow for the shake-flask solubility method.

Conclusion

This compound is a bioactive lipid aldehyde whose physicochemical profile is defined by the interplay between its long, hydrophobic alkyl chain and its reactive α,β-unsaturated aldehyde headgroup. It is a lipophilic, crystalline solid with very low water solubility but excellent solubility in most organic solvents. Its conjugated chromophore allows for UV-based detection, but its poor ionizability necessitates chemical derivatization for sensitive analysis by LC-MS. The inherent reactivity of this molecule is fundamental to its biological effects and necessitates careful handling and storage conditions. The data and protocols presented in this guide provide a comprehensive foundation for researchers to confidently design experiments, develop analytical methods, and interpret results in the study of this important metabolic product.

References

-

NIST. (n.d.). This compound, Z. NIST Chemistry WebBook. [Link]

-

Scent.vn. (n.d.). This compound (CAS 3163-37-9): Odor profile, Properties, & IFRA compliance. [Link]

-

NIST. (n.d.). (E)-2-Hexadecenal. NIST Chemistry WebBook. [Link]

-

Carl ROTH. (n.d.). (E)-2-Hexadecenal, 25 mg, CAS No. 22644-96-8. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Byrd, J. A., et al. (2016). MASS SPECTROMETRY OF FATTY ALDEHYDES. Mass Spectrometry Reviews. [Link]

-

Lüth, A., Neuber, C., & Kleuser, B. (2012). Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. Analytica Chimica Acta. [Link]

-

NIST. (n.d.). (E)-2-Hexadecenal. NIST Chemistry WebBook. [Link]

-

Neuber, C., et al. (2017). Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates. Springer Nature Experiments. [Link]

-

The Good Scents Company. (n.d.). (E)-2-hexadecenal. [Link]

-

Solubility of Things. (n.d.). Hexadecanal. [Link]

-

Lüth, A., Neuber, C., & Kleuser, B. (2012). Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. ResearchGate. [Link]

-

NIST. (n.d.). (E)-2-Hexadecenal. NIST Chemistry WebBook. [Link]

-

Rays. (2019). The Role of this compound in the Development of Metabolic Disturbances in Human Skeletal Cells. [Link]

-

Kumar, A., et al. (2011). The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner. Cellular Signalling. [Link]

-

NIST. (n.d.). (E)-2-Hexadecenal. NIST Chemistry WebBook. [Link]

-

Bertin Bioreagent. (n.d.). (E)-2-Hexadecenal. [Link]

-

Sapphire North America. (n.d.). (E)-2-Hexadecenal. [Link]

Sources

- 1. scent.vn [scent.vn]

- 2. caymanchem.com [caymanchem.com]

- 3. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (E)-2-Hexadecenal - Biochemicals - CAT N°: 17566 [bertin-bioreagent.com]

- 6. Sapphire North America [sapphire-usa.com]

- 7. This compound, Z [webbook.nist.gov]

- 8. (E)-2-Hexadecenal [webbook.nist.gov]

- 9. This compound | C16H30O | CID 5280541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (E)-2-hexadecenal, 22644-96-8 [thegoodscentscompany.com]

- 11. (E)-2-Hexadecenal CAS#: 22644-96-8 [m.chemicalbook.com]

- 12. scbt.com [scbt.com]

- 13. (E)-2-Hexadecenal [webbook.nist.gov]

- 14. (E)-2-Hexadecenal, 25 mg, CAS No. 22644-96-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. (E)-2-Hexadecenal [webbook.nist.gov]

- 17. (E)-2-Hexadecenal [webbook.nist.gov]

- 18. Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. (2E)-hexadecenal synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Natural Sources and Biosynthesis of 2-Hexadecenal

Abstract

trans-2-Hexadecenal is a long-chain fatty aldehyde with significant biological relevance, acting as a signaling molecule in mammals and a pheromone component in insects.[1] This technical guide provides a comprehensive overview of the known natural sources of 2-Hexadecenal and delineates its primary biosynthetic pathways. We will explore its origins from sphingolipid metabolism in mammals and fatty acid metabolism in insects and plants, offering field-proven insights into the underlying biochemical transformations.[2][3] This document is intended for researchers, scientists, and drug development professionals, providing detailed methodologies for extraction, analysis, and the study of its biosynthesis, thereby establishing a foundation for further investigation into its physiological and pathological roles.

Introduction: The Significance of this compound

This compound (C16H30O) is an α,β-unsaturated aldehyde belonging to the fatty aldehyde class of lipids.[4] These molecules are typically not major structural components of membranes but serve as critical metabolic intermediates and signaling molecules.[5] While often present at low steady-state levels due to rapid metabolism, their biological impact is profound.[5]

In mammals, trans-2-Hexadecenal is a key product of sphingolipid degradation.[1][6] The irreversible breakdown of sphingosine-1-phosphate (S1P), a critical signaling lipid, is catalyzed by S1P lyase (SPL), yielding trans-2-Hexadecenal and phosphoethanolamine.[1] Dysregulation of this pathway and the subsequent accumulation of fatty aldehydes are implicated in pathological conditions, highlighting the importance of understanding its lifecycle.[5] For instance, it has been demonstrated that trans-2-Hexadecenal can induce cytoskeletal reorganization and apoptosis in a JNK-dependent manner in various cell types.[6]

In the broader biological context, this compound and related fatty aldehydes are known to function as pheromones in insects, contributing to mate attraction and communication.[1][3] In plants, they can be produced in response to wounding and may play a role in defense against pathogens.[7][8] This guide will synthesize the current knowledge on the origins and formation of this multifaceted molecule.

Natural Distribution and Occurrence

The presence of this compound is widespread across different biological kingdoms, although its concentration and specific isomers may vary. Its roles are context-dependent, ranging from intracellular signaling to inter-organismal communication.

Mammalian Systems

In mammals, trans-2-Hexadecenal is primarily an intracellular metabolite generated during the catabolism of sphingolipids.[5] The enzyme responsible, S1P lyase, is located in the endoplasmic reticulum.[1] Consequently, this compound is generated within this organelle and is typically metabolized rapidly by fatty aldehyde dehydrogenase (FALDH) to its corresponding carboxylic acid, (2E)-hexadecenoic acid.[6] This rapid turnover means that endogenous levels are normally low, but can accumulate under conditions of metabolic stress or genetic defects in FALDH, as seen in Sjögren-Larsson syndrome.[1][5]

Insect Kingdom

Various isomers of hexadecenal are crucial components of sex pheromones in numerous lepidopteran species (moths and butterflies). For example, (Z)-11-Hexadecenal is a major sex pheromone component for the rice stem borer (Chilo suppressalis) and the corn earworm (Helicoverpa zea).[3][9] These volatile compounds are synthesized in specialized pheromone glands of female insects and released to attract males, often over long distances.[3] The specific isomer and its ratio to other compounds create a species-specific signal.[3]

Plant Kingdom

Plants produce a variety of volatile organic compounds (VOCs), including aldehydes, often in response to biotic or abiotic stress.[7] While shorter-chain aldehydes like hexenal are more commonly associated with the "green leaf volatile" response to wounding, longer-chain aldehydes such as hexadecenal can also be produced.[7][8] These compounds are generated through the lipoxygenase (LOX) pathway and can exhibit antimicrobial and anti-insecticidal properties.[7][8] For example, wounded strawberry fruit have been shown to produce trans-2-hexenal as a major wound volatile.[7]

| Biological System | Primary Role / Context | Specific Isomer (if known) | Typical Concentration Range |

| Mammalian Cells | Intracellular signaling, Sphingolipid catabolism byproduct | trans-2-Hexadecenal | Low (nanomolar to low micromolar), tightly regulated |

| Insects (Lepidoptera) | Sex pheromone | (Z)-11-Hexadecenal, (E)-11-Hexadecenal | Variable (picograms to nanograms per insect gland)[10] |

| Plants (e.g., Strawberry) | Wound response, defense signaling | trans-2-Hexenal (related C6), longer chains possible | Highly variable, induced upon stress |

Biosynthesis of this compound

The biosynthetic routes to this compound are distinct in different organisms, reflecting the convergent evolution of this molecule for diverse biological functions. The two primary pathways originate from either sphingolipid or fatty acid precursors.

Pathway 1: Sphingolipid Degradation (Mammals)

The most direct route to trans-2-Hexadecenal in mammalian cells is the final, irreversible step of sphingolipid catabolism.[1]

Causality of the Pathway: Sphingolipids are essential membrane components and sources of signaling molecules like ceramide and S1P. The degradation pathway exists to maintain homeostasis and prevent the over-accumulation of these potent lipids. S1P lyase acts as a crucial "exit" from the sphingolipid pathway, catabolizing S1P into components that can be re-routed into other metabolic pools (glycerolipid synthesis via phosphoethanolamine) or further processed (the fatty aldehyde).[1]

Core Reaction: Sphingosine-1-Phosphate (S1P) → trans-2-Hexadecenal + Phosphoethanolamine

Enzyme: Sphingosine-1-Phosphate Lyase (SPL) [EC 4.1.2.27]

Caption: Biosynthesis of trans-2-Hexadecenal from S1P in mammals.

Pathway 2: Fatty Acid Modification (Insects & Plants)

In insects and plants, this compound is synthesized from common fatty acid precursors, primarily palmitic acid (16:0) or stearic acid (18:0).[3][11] This pathway involves a series of desaturation and chain-shortening or modification steps. The production of insect pheromones, for instance, is a highly controlled process involving a dedicated suite of enzymes.[3]

Causality of the Pathway: This route leverages the abundant cellular pool of fatty acids, which serve as the building blocks for a vast array of lipids. By employing specific desaturases and reductases, organisms can generate the precise chemical structures needed for signaling. Fatty acid desaturases are key enzymes that introduce double bonds at specific positions along the acyl chain, creating the diversity necessary for species-specific pheromone blends.[12][13]

Generalized Steps for Pheromone Biosynthesis (e.g., (Z)-11-Hexadecenal):

-

Precursor Synthesis: The pathway begins with a saturated fatty acid, typically Palmitoyl-CoA (16:0) or Stearoyl-CoA (18:0), derived from primary metabolism.

-

Desaturation: A specific fatty acid desaturase, such as a Δ11-desaturase, introduces a double bond at the C11 position of the 16-carbon chain.[12] This is a critical step that defines the pheromone's identity.[3]

-

Reductive Modification: The resulting unsaturated fatty acyl-CoA is then reduced to the corresponding aldehyde. This is often a two-step process involving reduction to a fatty alcohol followed by oxidation, or a direct reduction catalyzed by an acyl-CoA reductase.[3]

Sources

- 1. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound | C16H30O | CID 5280541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Biosynthesis of trans-2-hexenal in response to wounding in strawberry fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lipotype.com [lipotype.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. plantae.org [plantae.org]

- 12. Fatty acid desaturase - Wikipedia [en.wikipedia.org]

- 13. Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

What is the role of 2-Hexadecenal in sphingolipid metabolism?

An In-Depth Technical Guide to the Role of 2-Hexadecenal in Sphingolipid Metabolism

Abstract

For decades, the study of sphingolipid metabolism has centered on the "rheostat" model, where the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) dictates cellular fate. While this model remains foundational, it overlooks the bioactivity of metabolites generated during sphingolipid catabolism. This guide illuminates the critical role of (E)-2-hexadecenal (hereafter 2-HD), a reactive aldehyde produced during the terminal degradation of S1P. Far from being an inert byproduct, 2-HD is a potent signaling molecule that initiates a cascade of cellular events, including profound cytoskeletal reorganization, stress kinase activation, and apoptosis. We will explore the biosynthesis of 2-HD, dissect its molecular mechanisms of action, provide detailed protocols for its study, and discuss its emerging implications in cancer, metabolic disorders, and neurodegeneration. This document serves as a comprehensive resource for researchers seeking to understand and investigate this new paradigm in sphingolipid signaling.

The Final Step: Biosynthesis and Metabolic Fate of this compound

Sphingolipid metabolism is a complex network of biosynthetic and catabolic pathways. The final, irreversible step in the degradation of all sphingolipids is catalyzed by the endoplasmic reticulum- and nuclear-localized enzyme Sphingosine-1-Phosphate Lyase (SPL).[1][2][3] SPL acts on its substrate, S1P, to generate two products: phosphoethanolamine, which can be re-utilized for phospholipid synthesis, and the C16 α,β-unsaturated fatty aldehyde, trans-2-hexadecenal.[1][4]

While much focus has been placed on how SPL activity modulates S1P levels, the functional consequences of 2-HD production are a pivotal and expanding area of research.[4] Under normal physiological conditions, 2-HD is rapidly metabolized. The primary route of detoxification is oxidation to (2E)-hexadecenoic acid, a reaction catalyzed by fatty aldehyde dehydrogenase (FALDH), an enzyme also known as ALDH3A2.[1][5] The resulting fatty acid can then enter mainstream lipid metabolism.

The clinical importance of this clearance pathway is starkly illustrated by Sjögren-Larsson syndrome, a hereditary disorder caused by mutations in the gene encoding FALDH.[1] The resulting deficiency in this enzyme leads to the accumulation of fatty aldehydes, which is believed to contribute to the severe neurological and dermatological symptoms of the disease, underscoring the inherent toxicity of reactive aldehydes like 2-HD when allowed to accumulate.[1] Beyond enzymatic production, 2-HD can also be generated non-enzymatically through the free-radical destruction of sphingolipids under conditions of oxidative stress.[6][7]

Caption: The terminal pathway of sphingolipid degradation.

The Bioactive Aldehyde: this compound as a Cellular Effector

The chemical structure of 2-HD, specifically its α,β-unsaturated aldehyde group, makes it a reactive electrophile capable of interacting with cellular nucleophiles. This reactivity is the basis for its profound biological effects, which are primarily mediated through the induction of oxidative stress and the activation of specific signaling pathways.

JNK-Dependent Apoptosis and Cytoskeletal Collapse

A primary and well-documented effect of 2-HD exposure is the rapid induction of apoptosis in a wide variety of cell types, including HEK293T, HeLa, NIH3T3, and C6 glioma cells.[1][7][8] This process is not a generic toxic effect but is mediated by a specific, stress-activated signaling cascade. 2-HD stimulates the production of Reactive Oxygen Species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) family.[1][6]

The activation cascade is hierarchical: 2-HD-induced oxidative stress leads to the activation of Mixed Lineage Kinase 3 (MLK3), which then phosphorylates and activates MAP Kinase Kinases 4 and 7 (MKK4/7).[1] MKK4/7 directly phosphorylates and activates JNK.[1] Notably, other key signaling pathways such as ERK, AKT, and p38 are generally unaffected, highlighting the specificity of the 2-HD-induced signal.[1][7]

Activated JNK orchestrates the downstream events of apoptosis through both nuclear and mitochondrial mechanisms:

-

Nuclear Events: JNK phosphorylates the transcription factor c-Jun, altering gene expression programs related to cell death.[1]

-

Mitochondrial Events: JNK activation leads to the cleavage of Bid into its truncated form, tBid, and the translocation of the pro-apoptotic protein Bim to the mitochondria.[1][9] These events trigger the activation of Bax, another key pro-apoptotic protein, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and subsequent caspase activation.[1][9]

Concurrently with apoptosis, 2-HD treatment causes dramatic cytoskeletal reorganization, leading to cell rounding, loss of actin stress fibers, and detachment from the substratum.[1][7] This effect is also dependent on the JNK signaling pathway, as inhibition of JNK abrogates these morphological changes.[1]

Caption: this compound-induced JNK signaling cascade.

Covalent Adduction and Direct Target Engagement

As a reactive electrophile, 2-HD can form covalent adducts with cellular macromolecules through Michael addition or Schiff base formation.[5][10] This has been demonstrated for DNA, the antioxidant glutathione, and numerous proteins.[5][10][11]

Chemoproteomic studies using "clickable" alkyne-tagged 2-HD analogues have been instrumental in identifying its direct cellular protein targets.[12] A key discovery from this approach is that 2-HD can directly modify the pro-apoptotic protein Bax, specifically at cysteine residue Cys126.[9] This covalent lipidation serves as a direct mechanism for Bax activation, bypassing upstream signaling events and contributing to the potent pro-apoptotic nature of 2-HD.

Nuclear Signaling and Epigenetic Regulation

Recent evidence has shown that SPL is not confined to the ER but is also present in the nucleus.[2] This localization suggests that 2-HD can be generated in close proximity to chromatin. Studies have demonstrated that nuclear-generated 2-HD can act as a regulator of histone deacetylase (HDAC) activity, thereby influencing histone acetylation and chromatin remodeling.[2] This function positions 2-HD as a novel lipid mediator that directly links sphingolipid metabolism to epigenetic regulation, opening new avenues for understanding its role in gene expression.

Methodologies for the Investigation of this compound

Studying a reactive, non-polar aldehyde like 2-HD requires specialized techniques. Standard lipidomic approaches are often insufficient due to the molecule's poor ionization efficiency in mass spectrometry.

Quantitative Analysis of this compound

Accurate quantification of 2-HD from biological matrices is challenging but achievable through chemical derivatization followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

| Method | Principle | Sensitivity | Throughput | Reference |

| LC-MS/MS with DAIH Derivatization | 2-HD is reacted with 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH), creating a stable, ionizable, and fluorescent derivative for sensitive detection. | High (fmol range) | Medium | [13][14] |

| GC-MS | Gas chromatography coupled with mass spectrometry can be used, often requiring derivatization to improve volatility and stability. | Medium | Medium | [15] |

| Chemoproteomic Probes | "Clickable" analogues of 2-HD allow for the identification of protein targets but are not primarily for quantification of the endogenous molecule. | N/A (Target ID) | Low | [12] |

Table 1: Comparison of methods for this compound analysis.

Protocol 1: Quantification of 2-HD in Cell Lysates by LC-MS/MS

This protocol is adapted from Luth A, et al. (2012). Anal Chim Acta.[13]

Objective: To quantify 2-HD levels in cultured cells by converting it to a DAIH derivative for sensitive LC-MS/MS analysis.

Materials:

-

Cell culture plates and reagents

-

Phosphate-buffered saline (PBS)

-

Methanol, Acetonitrile, Chloroform (HPLC grade)

-

2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH)

-

Isotopically labeled internal standard (e.g., 2-HD-d5)

-

Formic acid

-

Cell scraper

-

Centrifuge and tubes

-

LC-MS/MS system (e.g., ESI-QTOF)

Procedure:

-

Cell Culture and Lysis: Culture cells (e.g., HepG2) to desired confluency. Wash cells twice with ice-cold PBS. Add 1 mL of ice-cold methanol and scrape the cells. Transfer the cell suspension to a glass tube.

-

Lipid Extraction: Add the internal standard (e.g., 50 pmol 2-HD-d5) to the cell lysate. Add 2 mL of chloroform. Vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 10 minutes to separate the phases. Carefully collect the lower organic phase.

-

Derivatization: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the lipid film in 100 µL of a DAIH solution (e.g., 1 mg/mL in acetonitrile). Incubate at 60°C for 30 minutes in the dark.

-

Sample Cleanup: After incubation, evaporate the solvent. Reconstitute the sample in a suitable mobile phase (e.g., 100 µL of acetonitrile/water with 0.1% formic acid).

-

LC-MS/MS Analysis:

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution, for example, from 60% mobile phase B (acetonitrile with 0.1% formic acid) to 100% B over 15 minutes. Mobile phase A is water with 0.1% formic acid.

-

Set the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) for the DAIH-derivatized 2-HD and the internal standard.

-

-

Quantification: Create a standard curve using known amounts of 2-HD. Quantify the amount of 2-HD in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Causality: Derivatization with DAIH is critical because the native aldehyde group of 2-HD is not readily ionizable by electrospray ionization (ESI), leading to poor sensitivity. DAIH adds a permanently charged and easily detectable moiety, enabling femtomole-level detection.[13] The use of an isotopically labeled internal standard is essential for self-validation, as it corrects for variations in extraction efficiency, derivatization yield, and instrument response.

Experimental Workflows for Functional Analysis

Assessing the cellular impact of 2-HD involves a combination of immunoblotting, microscopy, and cell viability assays.

Caption: Workflow for identifying protein targets of 2-HD.

Protocol 2: Immunofluorescence Staining for Bax Translocation

This protocol is adapted from Kumar A, et al. (2011). Cell Signal.[1][9]

Objective: To visualize the 2-HD-induced translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.

Materials:

-

HeLa cells or other suitable cell line

-

Chamber slides

-

This compound solution (in ethanol or DMSO)

-

MitoTracker Red CMXRos (or other mitochondrial stain)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: conformation-specific anti-Bax antibody (e.g., clone 6A7)

-

Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG

-

DAPI nuclear stain

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed HeLa cells on chamber slides and allow them to adhere overnight.

-

Mitochondrial Staining: Incubate cells with pre-warmed medium containing MitoTracker Red (e.g., 100 nM) for 30 minutes at 37°C to label mitochondria.

-

Treatment: Replace the medium with fresh medium containing 2-HD (e.g., 25 µM) or vehicle control. Incubate for 2-4 hours.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash twice with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash twice with PBS and block with 5% BSA for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with the primary anti-Bax antibody (diluted in blocking buffer) overnight at 4°C. This antibody specifically recognizes the active, mitochondrially-inserted conformation of Bax.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes. Wash again and mount the slides with mounting medium.

-

Imaging: Acquire images using a confocal microscope. The active Bax signal (green) should co-localize with the mitochondrial signal (red) in 2-HD-treated cells, indicating translocation.

Causality: Using a conformation-specific Bax antibody is crucial. In healthy cells, Bax is in an inactive conformation in the cytosol. Upon apoptotic stimulus, it undergoes a conformational change, exposing an epitope recognized by this antibody as it inserts into the mitochondrial membrane. This provides a self-validating system where the signal is only generated upon the specific biological event of interest.

Implications in Disease and Therapeutic Outlook

The potent bioactivity of 2-HD positions it as a key molecule at the intersection of several disease pathologies.

-

Cancer: The role of 2-HD in cancer is complex. On one hand, its ability to form DNA adducts suggests it could be carcinogenic.[1][11] On the other hand, its potent pro-apoptotic activity and ability to inhibit the growth of tumor cells like C6 glioma suggest it has anti-cancer potential.[7][8] Modulating the SPL/FALDH axis could therefore be a therapeutic strategy. For instance, inhibiting FALDH in a tumor might selectively increase 2-HD levels, promoting cancer cell death.

-

Neurodegenerative Diseases: Chronic inflammation and oxidative stress are hallmarks of many neurodegenerative diseases.[16][17] The generation of reactive aldehydes like 2-HD under these conditions could contribute to neuronal cell death and disease progression. Understanding the specific protein targets of 2-HD in neurons may reveal new mechanisms of neurotoxicity.

-

Metabolic Diseases: Studies have indicated that 2-HD can impair fatty acid oxidation in skeletal muscle cells and alter the expression of inflammatory cytokines like IL-6.[18] This suggests a potential role for 2-HD in the development of insulin resistance and type 2 diabetes, linking sphingolipid catabolism directly to systemic metabolic health.[18]

Conclusion

The irreversible degradation of S1P is not merely an endpoint for sphingolipid catabolism but a critical control point that generates a powerful and versatile signaling molecule: this compound. This reactive aldehyde functions as a stress-activated messenger, triggering cytoskeletal collapse and apoptosis through the JNK pathway, covalently modifying key cellular proteins like Bax, and even participating in epigenetic regulation within the nucleus. The study of 2-HD is redefining our understanding of sphingolipid metabolism, moving beyond the simple S1P/ceramide rheostat to a more nuanced network where catabolic products are themselves potent effectors of cell fate. For drug development professionals, the enzymes that regulate 2-HD levels—S1P Lyase and Fatty Aldehyde Dehydrogenase—represent promising targets for therapeutic intervention in cancer, metabolic disease, and neurodegeneration.

References

-

Kumar, A., Byun, H.S., Bittman, R., & Saba, J.D. (2011). The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner. Cellular Signalling, 23(7), 1144-1152. [Link]

-

PubMed. (2011). The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner. Cell Signal, 23(7), 1144-52. [Link]

-

Funato, K., & Riezman, H. (2021). Protocol for measuring sphingolipid metabolism in budding yeast. STAR Protocols, 2(2), 100412. [Link]

-

Amaegberi, N.V., Semenkova, G.N., Kvacheva, Z.B., et al. (2023). This compound Regulates ROS Production and Induces Apoptosis in Polymorphonuclear Leucocytes. Cell Biochemistry and Biophysics, 81(1), 77-86. [Link]

-

PubMed. (2021). Protocol for measuring sphingolipid metabolism in budding yeast. STAR Protoc, 2(2), 100412. [Link]

-

Myung, K., & Hubstenberger, J. (2001). Biosynthesis of trans-2-hexenal in response to wounding in strawberry fruit. Journal of Agricultural and Food Chemistry, 49(10), 4803-4807. [Link]

-

Amaegberi, N.V., Semenkova, G.N., Kvacheva, Z.B., et al. (2019). This compound inhibits growth of C6 glioma cells. Cell Biochemistry and Function, 37(4), 281-289. [Link]

-

Gomez-Larrauri, A., & Reynolds, T.B. (2018). Approaches for probing and evaluating mammalian sphingolipid metabolism. Journal of Lipid Research, 59(8), 1339-1353. [Link]

-

ResearchGate. (2014). Biocatalytic production of 2(E)-hexenal from hydrolysed linseed oil. Request PDF. [Link]

-

Schumacher, F., Neuber, C., Gatermann, C., et al. (2017). The sphingosine 1-phosphate breakdown product, (2 E)-hexadecenal, forms protein adducts and glutathione conjugates in vitro. Journal of Lipid Research, 58(6), 1163-1175. [Link]

-

Luth, A., Neuber, C., & Kleuser, B. (2012). Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. Analytica Chimica Acta, 722, 70-79. [Link]

-

Human Metabolome Database. (2013). Showing metabocard for Hexadecenal (HMDB0060482). HMDB. [Link]

-

ResearchGate. (2011). Hexadecenal induces apoptosis through Bid cleavage and Bax and Bim translocation. ResearchGate. [Link]

-

Ebenezer, D.L., Ramchandran, R., Fu, P., et al. (2019). Nuclear Sphingosine-1-phosphate Lyase Generated Δthis compound is A Regulator of HDAC Activity and Chromatin Remodeling in Lung Epithelial Cells. bioRxiv. [Link]

-

Schumacher, F., Neuber, C., Gatermann, C., et al. (2017). The sphingosine 1-phosphate breakdown product, (2E)-hexadecenal, forms protein adducts and glutathione conjugates in vitro. Journal of Lipid Research, 58(6), 1163-1175. [Link]

-

Payne, A.H., Kelly, S.L., & Merrill, A.H. (2018). A Novel Function of Sphingosine Kinase 2 in the Metabolism of Sphinga-4,14-Diene Lipids. Metabolites, 8(4), 79. [Link]

-

Rays. (2019). The Role of this compound in the Development of Metabolic Disturbances in Human Skeletal Cells. Rays. [Link]

-

EurekAlert!. (n.d.). Synthesis Pathway of 2-hexenal [IMAGE]. EurekAlert! Science News Releases. [Link]

-

Ando, T., Kuroko, H., Nakagaki, S., et al. (1982). The Biosynthetic Pathway of (Z)-11-Hexadecenal, the Sex Pheromone Component of the Rice Stem Borer. Agricultural and Biological Chemistry, 46(12), 3165-3168. [Link]

-

Schumacher, F., & Kleuser, B. (2017). Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates. Neuromethods, 126, 15-28. [Link]

-

ResearchGate. (2019). This compound inhibits growth of C6 glioma cells. ResearchGate. [Link]

-

de Souza, R.O., & Le-Hyaric, M. (2018). Biocatalytic synthesis of the Green Note trans-2-hexenal in a continuous-flow microreactor. Beilstein Journal of Organic Chemistry, 14, 674-681. [Link]

-

ResearchGate. (2017). Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Cohen, Y., et al. (2020). Chemical probe to identify the cellular targets of the reactive lipid metabolite 2-trans-hexadecenal. Cell Chemical Biology, 27(1), 1-11. [Link]

-

Ding, B.J., et al. (2013). A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory. Microbial Cell Factories, 12, 115. [Link]

-

MDPI. (2024). The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids. MDPI. [Link]

-

Eizirik, D.L., & Cnop, M. (2010). Roles of ceramide and sphingolipids in pancreatic β-cell function and dysfunction. Islets, 2(1), 17-23. [Link]

-

National Institutes of Health. (2020). cis-9-Hexadecenal, a Natural Compound Targeting Cell Wall Organization, Critical Growth Factor, and Virulence of Aspergillus fumigatus. NIH. [Link]

-

ACS Omega. (2020). cis-9-Hexadecenal, a Natural Compound Targeting Cell Wall Organization, Critical Growth Factor, and Virulence of Aspergillus fumigatus. ACS Omega, 5(16), 9419-9430. [Link]

-

MDPI. (2021). The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review. MDPI. [Link]

-

MDPI. (2024). Two Sides of the Same Coin: Genes Involved in Neurodegeneration and Cancer. MDPI. [Link]

-

Das, A., et al. (2016). Molecular crosstalk between cancer and neurodegenerative diseases. Journal of Cellular and Molecular Medicine, 20(4), 587-600. [Link]

-

Auge, N., et al. (2000). Advances in the signal transduction of ceramide and related sphingolipids. Progress in Lipid Research, 39(3), 207-229. [Link]

-

El Bawab, S., et al. (2015). Ceramidases, roles in sphingolipid metabolism and in health and disease. Biochimica et Biophysica Acta, 1851(9), 1146-1156. [Link]

Sources

- 1. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuclear Sphingosine-1-phosphate Lyase Generated Δthis compound is A Regulator of HDAC Activity and Chromatin Remodeling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The sphingosine 1-phosphate breakdown product, (2E)-hexadecenal, forms protein adducts and glutathione conjugates in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Regulates ROS Production and Induces Apoptosis in Polymorphonuclear Leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits growth of C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The sphingosine 1-phosphate breakdown product, (2 E)-hexadecenal, forms protein adducts and glutathione conjugates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Chemical probe to identify the cellular targets of the reactive lipid metabolite 2-trans-hexadecenal - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates | Springer Nature Experiments [experiments.springernature.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Two Sides of the Same Coin: Genes Involved in Neurodegeneration and Cancer[v1] | Preprints.org [preprints.org]

- 17. Molecular crosstalk between cancer and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. static1.squarespace.com [static1.squarespace.com]

An In-depth Technical Guide to the Biological Functions of 2-Hexadecenal in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract: 2-Hexadecenal (2-HD), a long-chain α,β-unsaturated aldehyde, has emerged from relative obscurity as a mere metabolic intermediate to a potent signaling molecule with profound effects on mammalian cell physiology and pathology. Generated primarily from the enzymatic degradation of sphingosine-1-phosphate (S1P) by S1P lyase (SPL), 2-HD is a key player in a variety of cellular processes, including the induction of apoptosis, regulation of cytoskeletal dynamics, and modulation of cellular stress responses. Its electrophilic nature allows it to interact with and modify cellular macromolecules, including proteins and DNA, thereby influencing a range of signaling pathways. This technical guide provides a comprehensive overview of the known biological functions of 2-HD in mammalian cells, with a focus on the underlying molecular mechanisms, its implications in disease, and detailed experimental protocols for its study.

Introduction: The Origins and Chemical Nature of this compound

This compound is a 16-carbon aldehyde characterized by a double bond between carbons 2 and 3.[1][2] This α,β-unsaturated aldehyde structure confers significant reactivity, making it an electrophile capable of forming covalent adducts with nucleophilic residues on proteins and DNA.[2][3]

Biosynthesis: The primary endogenous source of 2-HD is the irreversible degradation of the bioactive signaling lipid, sphingosine-1-phosphate (S1P). This reaction is catalyzed by the endoplasmic reticulum-resident enzyme, S1P lyase (SPL).[2] The cleavage of S1P yields 2-HD and phosphoethanolamine.[2] Non-enzymatic pathways, such as the free-radical destruction of sphingolipids under conditions of oxidative stress, can also contribute to the generation of 2-HD.[4]

Metabolism: this compound can be further metabolized in the cell. It can be oxidized to (2E)-hexadecenoic acid by fatty aldehyde dehydrogenase (FALDH).[3] Deficiencies in FALDH, as seen in the genetic disorder Sjögren-Larsson Syndrome, can lead to the accumulation of fatty aldehydes like 2-HD, contributing to the pathology of the disease.[1]

Core Biological Functions of this compound

Induction of Apoptosis: A Central Role for the JNK Signaling Pathway

One of the most well-characterized functions of 2-HD is its ability to induce programmed cell death, or apoptosis, in a variety of mammalian cell types, including HEK293T, NIH3T3, and HeLa cells.[1] This process is predominantly mediated by the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular stress responses.[1][2]

Mechanism of JNK Activation: 2-HD treatment leads to a rapid and robust phosphorylation of JNK.[5] This activation is initiated upstream by Mixed Lineage Kinase 3 (MLK3), which in turn phosphorylates and activates MKK4 and MKK7, the direct upstream kinases of JNK.[1][2] The activation of this cascade appears to be dependent on the generation of reactive oxygen species (ROS), as the antioxidant N-acetylcysteine can prevent 2-HD-induced JNK activation.[1]

dot```dot graph JNK_Signaling_Pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

HD [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="ROS Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MLK3 [label="MLK3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MKK4_7 [label="MKK4/7", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cJun_ATF2 [label="c-Jun / ATF2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

HD -> ROS; ROS -> MLK3; MLK3 -> MKK4_7 [arrowhead=normal]; MKK4_7 -> JNK [arrowhead=normal]; JNK -> cJun_ATF2 [arrowhead=normal]; cJun_ATF2 -> Apoptosis [arrowhead=normal]; }``` Caption: this compound-induced JNK signaling pathway leading to apoptosis.

Downstream Effectors of JNK-Mediated Apoptosis: Activated JNK orchestrates the apoptotic program through both mitochondrial and nuclear events:

-

Bcl-2 Family Protein Regulation: JNK activation leads to the modulation of Bcl-2 family proteins. T[6]his includes the cleavage of Bid to its truncated form, tBid, and the translocation of Bim to the mitochondria. *[1] Bax Activation: A crucial downstream event is the direct activation of the pro-apoptotic protein Bax. 2[1][6]-HD has been shown to covalently modify Bax, potentiating its pro-apoptotic function. T[7]his modification, along with the actions of tBid and Bim, leads to Bax oligomerization at the mitochondrial outer membrane.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The oligomerization of Bax results in the formation of pores in the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol. *[1] Caspase Activation: Cytochrome c release initiates the formation of the apoptosome and the subsequent activation of the caspase cascade, including the key executioner caspase, caspase-3. A[8]ctivated caspase-3 then cleaves a plethora of cellular substrates, such as poly(ADP-ribose) polymerase (PARP), culminating in the dismantling of the cell.

[8]#### 2.2. Cytoskeletal Reorganization

Treatment of mammalian cells with 2-HD induces dramatic changes in cell morphology, including cell rounding and detachment from the extracellular matrix. T[1]hese effects are a direct consequence of the reorganization of the actin cytoskeleton. S[1]tudies using phalloidin staining have revealed a reduction in stress fibers and the induction of lamellipodia formation following 2-HD exposure. T[1]his cytoskeletal rearrangement is also dependent on the JNK signaling pathway, as inhibition of JNK prevents these morphological changes.

[1]dot

Caption: Experimental workflow for analyzing this compound's effect on the cytoskeleton.

Regulation of Reactive Oxygen Species (ROS)

The effect of 2-HD on ROS production is concentration-dependent. At submicromolar concentrations, 2-HD has been shown to elevate ROS production in polymorphonuclear leukocytes (PMNLs). T[4]his effect is associated with the activation of NADPH oxidase and myeloperoxidase (MPO), and is also linked to the JNK-MAPK pathway. C[4]onversely, at higher concentrations that induce apoptosis, 2-HD leads to a decrease in ROS production, which correlates with an increase in intracellular free Ca2+ and a decline in mitochondrial potential.

[4]### 3. Implications in Disease

The potent biological activities of 2-HD suggest its involvement in various pathological conditions.

Cancer

The ability of 2-HD to form adducts with DNA raises concerns about its potential role in carcinogenesis. D[3]NA adducts can lead to mutations if not properly repaired, which is a key step in the initiation of cancer. While the direct link between 2-HD and cancer development in vivo is still under investigation, its pro-apoptotic effects could also be explored for therapeutic purposes. For instance, in C6 glioma cells, 2-HD has been shown to inhibit cell growth by inducing apoptosis and cell cycle arrest.

[5]#### 3.2. Metabolic Diseases

Emerging evidence suggests a role for 2-HD in metabolic disturbances, particularly in the context of insulin resistance. In human skeletal muscle cells, high concentrations of 2-HD have been shown to impair fatty acid oxidation. T[9]his can lead to the accumulation of lipid intermediates that interfere with insulin signaling. Furthermore, 2-HD has been observed to increase the expression of the pro-inflammatory cytokine interleukin-6 (IL-6) in these cells, suggesting a potential link to inflammation-associated insulin resistance.

[9]### 4. Experimental Protocols

Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following 2-HD treatment.

Materials:

-

Mammalian cell line of interest (e.g., HEK293T, HeLa, NIH3T3)

-

Complete cell culture medium

-

This compound (2-HD) stock solution (in a suitable solvent like ethanol or DMSO)

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

-

Cell Treatment: Treat cells with various concentrations of 2-HD (e.g., 10, 25, 50 µM) and a vehicle control for a specified time (e.g., 3, 6, 12 hours).

-

Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or a brief trypsinization.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

| Treatment | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| Vehicle Control | - | 6 | ~5% | ~2% |

| This compound | 25 | 3 | Increased | Slightly Increased |

| This compound | 50 | 3 | Significantly Increased | Increased |

| This compound | 25 | 6 | Significantly Increased | Significantly Increased |

Note: The exact percentages will vary depending on the cell line and experimental conditions.

Analysis of JNK Phosphorylation by Western Blotting

This protocol is for detecting the activation of JNK in response to 2-HD treatment.

Materials:

-

Mammalian cell line

-

Complete cell culture medium

-

This compound (2-HD)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total-JNK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with 2-HD (e.g., 50 µM) for various time points (e.g., 0, 15, 30, 60, 180 minutes). Lyse the cells on ice.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities and normalize the phospho-JNK signal to the total-JNK signal.

| Time (min) | 2-HD (50 µM) | Fold Change in p-JNK/Total JNK |

| 0 | - | 1.0 |

| 15 | + | ~2-3 |

| 30 | + | ~4-5 |

| 60 | + | ~6-8 |

| 180 | + | ~10-12 |

Note: Fold changes are representative and will vary.

Conclusion and Future Directions

This compound is a biologically active lipid aldehyde with multifaceted roles in mammalian cellular function. Its ability to induce apoptosis via the JNK signaling pathway is well-established, and its impact on cytoskeletal dynamics and ROS production further highlights its importance as a signaling molecule. The identification of direct protein targets, such as Bax, provides deeper mechanistic insights into its mode of action.

The emerging links between 2-HD and diseases like cancer and metabolic disorders open up new avenues for research and potential therapeutic interventions. Future studies should focus on:

-

In vivo validation: Translating the in vitro findings to animal models to understand the physiological and pathological roles of 2-HD in a whole-organism context.

-

Target identification: Expanding the portfolio of direct protein and DNA targets of 2-HD to better understand its pleiotropic effects.

-

Therapeutic potential: Investigating the possibility of targeting the 2-HD signaling pathway for the treatment of diseases such as cancer and metabolic syndrome.

The continued exploration of the biological functions of this compound will undoubtedly provide valuable insights into the complex interplay of lipid metabolism and cellular signaling in health and disease.

References

- 1. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]

- 3. research-portal.uu.nl [research-portal.uu.nl]

- 4. This compound Regulates ROS Production and Induces Apoptosis in Polymorphonuclear Leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A gated hydrophobic funnel within BAX binds long-chain alkenals to potentiate pro-apoptotic function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. static1.squarespace.com [static1.squarespace.com]

A Technical Guide to 2-Hexadecenal as a Bioactive Signal in Plant Defense

Introduction

Plants, being sessile organisms, have evolved sophisticated chemical communication systems to respond to a myriad of environmental threats, including pathogen infection and herbivory. A key component of this defense arsenal is the production and perception of volatile organic compounds (VOCs). While significant research has focused on short-chain C6 green leaf volatiles (GLVs) like (E)-2-hexenal, there is a growing recognition of the role that long-chain aldehydes play in orchestrating plant immunity. This guide focuses on (E)-2-Hexadecenal (C16H30O), a 16-carbon α,β-unsaturated aldehyde, and its emerging role as a potent signaling molecule in plant defense.

Unlike C6 GLVs, which are typically products of the lipoxygenase (LOX) pathway initiated by acute mechanical damage, (E)-2-Hexadecenal originates from the catabolism of core structural lipids—sphingolipids. Its generation represents a distinct signaling paradigm, linking the turnover of essential membrane components to the activation of downstream defense cascades. This document provides an in-depth technical overview of the biosynthesis of 2-Hexadecenal, its perception by plant cells, the subsequent signaling cascade, and the methodologies required for its study. The content herein is synthesized for researchers and drug development professionals seeking to understand and leverage this unique signaling pathway for crop protection and therapeutic innovation.

Biosynthesis of this compound: A Link Between Sphingolipid Turnover and Defense

The primary biosynthetic route for (E)-2-Hexadecenal in response to stress is the irreversible degradation of the bioactive signaling molecule sphingosine-1-phosphate (S1P).[1][2] This process is catalyzed by the enzyme S1P lyase (SPL), an integral membrane protein that represents the only exit point from the sphingolipid metabolic pathway.[2]

The reaction involves the pyridoxal 5'-phosphate (PLP)-dependent cleavage of S1P at the C2-C3 carbon bond, yielding two products: (E)-2-Hexadecenal and phosphoethanolamine.[2] Plant genomes, including those of Arabidopsis thaliana and rice (Oryza sativa), contain functional SPL homologs.[3][4] Crucially, the expression of plant SPL is not merely constitutive; it is dynamically regulated by developmental cues and significantly induced by biotic stressors, such as the cell death-inducing fungal toxin fumonisin B1.[4] This inducibility establishes a clear causal link: a pathogenic threat can trigger the upregulation of SPL, leading to the catabolism of S1P and the consequent production of this compound as a defense signal.

Perception and Early Signaling Events

The perception of this compound at the plant cell surface initiates a rapid cascade of electrochemical and biochemical events. These early signals are characteristic of pattern-triggered immunity (PTI) and serve to prime the cell for a more robust defense response. While the specific receptor for this compound has not yet been identified, its immediate effects on the plasma membrane are well-documented from studies using related long-chain aldehydes.

Key early signaling events include:

-

Membrane Potential (Vm) Depolarization: The initial perception event is a rapid depolarization of the transmembrane potential. This change in the cell's electrical state is a hallmark of successful elicitor recognition and is concentration-dependent.[3]

-

Cytosolic Calcium Influx ([Ca²⁺]cyt): Following membrane depolarization, a significant and rapid increase in the concentration of cytosolic calcium occurs. This Ca²⁺ signature acts as a crucial second messenger, translating the external signal into an intracellular response by activating calcium-dependent proteins.[3]

-

Reactive Oxygen Species (ROS) Production: The generation of a ROS burst, primarily hydrogen peroxide (H₂O₂), is another critical early event. This oxidative burst functions both as a direct antimicrobial agent and as a signaling molecule that propagates the defense response systemically and activates downstream kinase cascades.[3][5]

Data Presentation: Quantitative Early Signaling Responses

The following table summarizes quantitative data on early signaling events induced by an unsaturated hexadecenal analogue in Brassica nigra, serving as a model for this compound activity.[3]

| Parameter | Treatment | Concentration | Magnitude of Response | Timeframe |

| Transmembrane Potential (Vm) | (Z)-11-Hexadecenal | 100 ppm | ~15 mV depolarization | Within minutes |

| 50 ppm | ~10 mV depolarization | Within minutes | ||

| 25 ppm | ~5 mV depolarization | Within minutes | ||

| Cytosolic Calcium ([Ca²⁺]cyt) | (Z)-11-Hexadecenal | 100 ppm | Strong fluorescence increase | Within 30 minutes |

| 50 ppm | Observable fluorescence increase | Within 30 minutes | ||

| Hydrogen Peroxide (H₂O₂) Production | (Z)-11-Hexadecenal | 100 ppm | Significant fluorescence increase | After 30 minutes |

| 50 ppm | Detectable fluorescence increase | After 30 minutes |

Downstream Signaling: MAPK Cascades and Hormonal Crosstalk

The initial signals of Ca²⁺ and ROS are transduced into a robust cellular response through phosphorylation cascades and integration with phytohormone signaling networks.

Activation of MAP Kinase Cascades

In animal cells, (E)-2-Hexadecenal specifically activates the JNK (c-Jun N-terminal kinase) stress-activated signaling pathway.[5][6] Plants possess analogous and highly conserved Mitogen-Activated Protein Kinase (MAPK) cascades that are central to defense signaling.[7][8] It is proposed that the ROS burst triggered by this compound perception activates a MAPKKK, initiating a sequential phosphorylation cascade (MAPKKK → MAPKK → MAPK).[9][10] Key plant defense MAPKs, such as MPK3 and MPK6, are known to be activated by ROS and pathogen elicitors.[11] Once activated, these MAPKs translocate to the nucleus to phosphorylate transcription factors, leading to a massive reprogramming of the plant's transcriptome to favor defense over growth.

Crosstalk with Defense Phytohormones

The this compound-MAPK signal does not operate in isolation. It integrates with the major phytohormonal defense pathways, primarily that of Jasmonic Acid (JA).

-

Jasmonic Acid (JA): The JA pathway is a cornerstone of defense against necrotrophic pathogens and chewing insects. MAPK cascades, particularly involving MPK6, are known to positively regulate the biosynthesis of JA.[8] Furthermore, activated MAPKs can phosphorylate and stabilize key transcription factors in the JA pathway, such as MYC2, amplifying the expression of JA-responsive genes.[12] The crosstalk between this compound and JA likely primes the plant for a heightened defense status.[13][14]

-

Salicylic Acid (SA) and Ethylene (ET): The balance between JA and SA is often antagonistic, allowing the plant to fine-tune its response to different types of pathogens. The this compound signaling cascade may influence this balance. For instance, some MAPK pathways are known to negatively regulate SA signaling while positively regulating JA/ET responses.[9]

Induction of Terminal Defense Responses

The culmination of the this compound signaling cascade is the establishment of a broad-spectrum and durable state of resistance.

-

Defense Gene Upregulation: Activated transcription factors drive the expression of a wide array of defense-related genes.[15][16] This includes Pathogenesis-Related (PR) genes, whose products have direct antimicrobial activities (e.g., chitinases, glucanases), and genes involved in the biosynthesis of antimicrobial secondary metabolites known as phytoalexins. [25, from initial search]

-

Induced Systemic Resistance (ISR): As a mobile signal or by triggering other systemic signals, this compound can contribute to the induction of systemic resistance. This primes distal, unwounded tissues, enhancing their readiness to respond more quickly and strongly to subsequent attacks by a broad range of pathogens.

Methodologies for Studying this compound in Plants

Investigating the role of this compound requires a combination of analytical chemistry, molecular biology, and plant electrophysiology. The following section outlines core, self-validating protocols.

Experimental Workflow Overview

Protocol 5.1: Quantification of this compound by LC-MS/MS

Causality: Direct quantification of endogenous or exogenous this compound is critical to correlate its concentration with biological effects. Because long-chain aldehydes have poor ionization efficiency, chemical derivatization is mandatory for sensitive detection by mass spectrometry.[17][18]

Methodology:

-

Sample Preparation: Flash-freeze plant tissue (e.g., 100 mg) in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract lipids using a 2:1 (v/v) methanol:chloroform solvent system. Vortex thoroughly and centrifuge to separate the phases. Collect the organic (lower) phase.

-

Derivatization:

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the lipid film in 100 µL of acetonitrile.

-

Add 50 µL of 2,4-Dinitrophenylhydrazine (DNPH) solution (1 mg/mL in acetonitrile with 0.1% sulfuric acid).

-

Incubate at 40°C for 1 hour to form the hydrazone derivative.

-

-

LC-MS/MS Analysis:

-

Column: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Run a suitable gradient from ~50% B to 100% B to elute the hydrophobic derivative.

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Use Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for the this compound-DNPH derivative must be determined using an authentic standard.

-

-

Quantification: Generate a standard curve using an authentic (E)-2-Hexadecenal standard subjected to the same derivatization procedure. Spike samples with a deuterated aldehyde standard prior to extraction for use as an internal standard to correct for matrix effects and extraction efficiency.

Protocol 5.2: Measurement of Early Signaling Events

Causality: To confirm that this compound acts as a genuine elicitor, its ability to induce rapid physiological changes (membrane potential, ion fluxes, ROS) must be demonstrated.

Methodology:

-

Plant Material: Use protoplasts, cell suspensions, or intact leaf tissue mounted for microscopy or electrophysiology.

-

Membrane Potential (Vm):

-

Use microelectrodes inserted into individual cells of intact tissue.[19]

-

Record the baseline resting potential relative to the external solution.

-

Perfuse the tissue with a solution containing this compound (e.g., 10-100 µM) and record the change in Vm over time. A rapid depolarization confirms the effect.

-

-

Cytosolic Calcium ([Ca²⁺]cyt) Imaging:

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Acquire a baseline fluorescence measurement using confocal microscopy.

-

Add this compound to the medium and immediately begin time-lapse imaging. An increase in fluorescence intensity indicates a rise in cytosolic calcium.

-

-

ROS Detection:

-

Incubate tissue with a ROS-sensitive probe like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).

-

Treat with this compound and measure the increase in fluorescence (oxidized DCF) over time using a plate reader or microscope.

-

Protocol 5.3: Analysis of Defense Gene Expression

Causality: To link the signaling cascade to a functional defense output, changes in the expression of known defense-related genes must be quantified.

Methodology:

-

Treatment and Sampling: Treat plants (e.g., Arabidopsis seedlings) with this compound vapor or solution. Harvest tissue at various time points (e.g., 0, 1, 3, 6, 24 hours).

-

RNA Extraction: Extract total RNA from ~100 mg of frozen, ground tissue using a commercial kit or Trizol-based method.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare reaction mixtures containing cDNA template, SYBR Green master mix, and gene-specific primers.

-

Target Genes: Select key defense marker genes (e.g., PR1 for SA pathway, PDF1.2 for JA pathway) and genes from the proposed signaling pathway (e.g., MPK3, MYC2).

-

Reference Genes: Use at least two stable housekeeping genes (e.g., Actin, Ubiquitin) for normalization.

-

Run the PCR on a real-time thermal cycler.